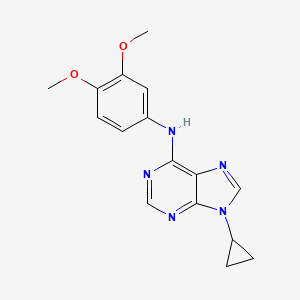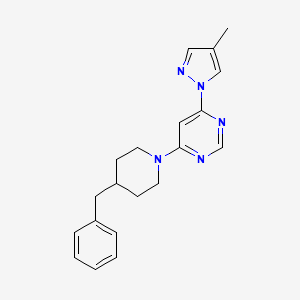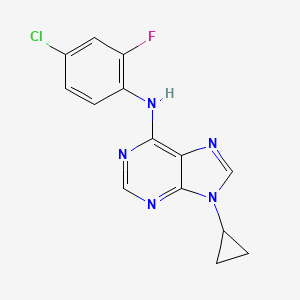
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine, also known as 9-CP-DMX, is a synthetic purine derivative that has a wide range of applications in scientific research. It is a valuable tool for studying the biochemical and physiological effects of purines in biological systems.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a valuable tool for studying the biochemical and physiological effects of purines in biological systems. It has been used in a variety of research applications, such as in the study of signal transduction pathways and the regulation of gene expression. 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine has also been used to study the effects of purines on cell growth, differentiation, and apoptosis. Additionally, it has been used to study the pharmacology of purines, as well as their effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is not fully understood. It is believed that 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine binds to the purine receptor, which is a G-protein coupled receptor located on the surface of cells. This binding activates the receptor, which leads to the activation of a signaling cascade that results in the regulation of gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine are not fully understood. However, it is known that 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine can activate the purine receptor and activate a signaling cascade that leads to the regulation of gene expression and other cellular processes. Additionally, 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine has been shown to have anti-inflammatory and anti-angiogenic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments is that it is a relatively simple and cost-effective synthetic compound. It is also relatively easy to obtain and can be synthesized in a relatively short amount of time. Additionally, 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine has a wide range of applications in scientific research.
However, there are some limitations to using 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments. For example, the mechanism of action of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a synthetic compound, so its effects may not be the same as those of naturally occurring purines.
Direcciones Futuras
There are a number of potential future directions for 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine research. One potential direction is to further investigate the biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine in order to better understand its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine, such as its anti-inflammatory and anti-angiogenic effects. Finally, 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine could be used in combination with other compounds in order to study the effects of purines on biological systems.
Métodos De Síntesis
The synthesis of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a multi-step process that involves the reaction of cyclopropylmethyl chloride with 3,4-dimethoxyphenylmagnesium bromide. This reaction results in the formation of the key intermediate 9-cyclopropyl-3,4-dimethoxyphenylmagnesium chloride, which is then reacted with 6-amino-9H-purin-9-one. This reaction produces 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine, which can be purified by column chromatography.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-12-6-3-10(7-13(12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYGKRRBJBKQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)



![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)



![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)